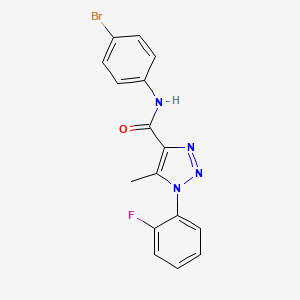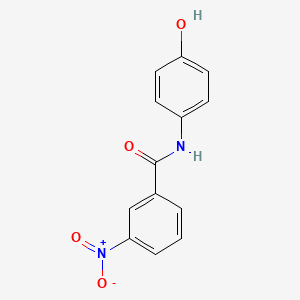
N-(4-羟基苯基)-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-3-nitrobenzamide is a chemical compound that has been studied for various applications. It is also known as N-(4-Hydroxyphenyl)glycine . It is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide involves several steps. One method involves treating p-aminophenol with chloracetic acid in a solvent . Another method involves the use of a Pd(II) complex and nitrobenzene in a solvent .Molecular Structure Analysis
The molecular structure of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The molecular formula is C10H7NO3, with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .Chemical Reactions Analysis
N-(4-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions. For instance, it can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . The thermal curing behaviors of the monomers and thermal stabilities of the polymers can be studied using thermal analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-hydroxyphenyl)-3-nitrobenzamide can be analyzed using various techniques. For instance, its solubility in various solvents can be determined . It has been found that the introduction of polymerizable groups shifts the curing exotherm to low temperatures .科学研究应用
Antiviral Activity
4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . A study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . The study suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement .
Cancer Treatment
It is widely reported that 4-HPR inhibits in vitro several types of tumors, including cancer cell lines resistant to ATRA, at 1–10 µM concentrations . Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR .
Pharmaceutical Applications
N-(4-hydroxyphenyl)acetamide, commonly named paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications . The industrial processes, however, use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .
作用机制
Target of Action
N-(4-hydroxyphenyl)-3-nitrobenzamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer . It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
It is known that fenretinide has a large apparent volume of distribution . The terminal half-life of Fenretinide is approximately 12 hours .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This leads to a reduction in tumor size and potentially the prevention of cancer progression.
Action Environment
The action of N-(4-hydroxyphenyl)-3-nitrobenzamide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environment in which the drug is stored and administered can significantly impact its action, efficacy, and stability.
未来方向
属性
IUPAC Name |
N-(4-hydroxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMFVSAMUVRYHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)
![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
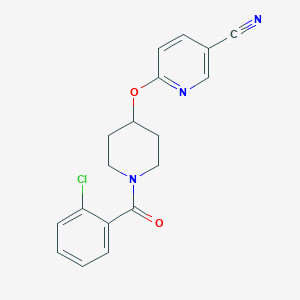
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
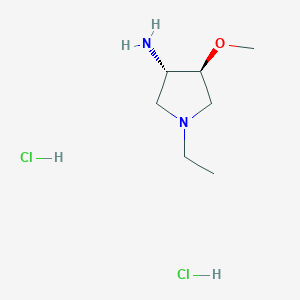

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)
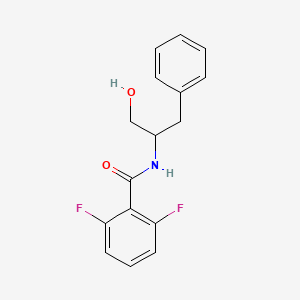
![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)
